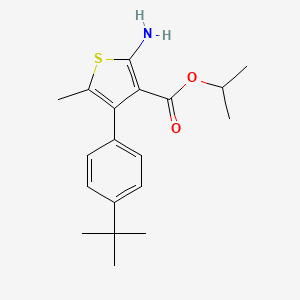

![molecular formula C9H19NO2 B1326681 Ethyl 3-[isopropyl(methyl)amino]propanoate CAS No. 860572-38-9](/img/structure/B1326681.png)

Ethyl 3-[isopropyl(methyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various ethyl propanoate derivatives has been explored in the provided studies. For instance, a novel ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator against Galleria mellonella, showing promising results as a potential insect growth regulator . Another study presented a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate using a tandem Knoevenagel condensation/alkylidene reduction followed by stannous chloride reduction . Additionally, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate was prepared as a new reagent for synthesizing heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, ESI-MS, and computational methods like DFT . The crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was determined by X-ray diffraction, revealing an orthorhombic space group . Similarly, the crystal structures of two piperidin-4-ylidene derivatives were analyzed, showing different angles of inclination between the phenoxycarbonyl ring and the piperidine ring mean plane .

Chemical Reactions Analysis

The studies also explored various chemical reactions involving ethyl propanoate derivatives. For instance, the reaction of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate with ethyl 2-cyano-3,3-dimethylthioacrylate was investigated, and the product showed fungicidal and plant growth regulation activities . Another study discussed the threo- and erythro-selective aldol condensation of ethyl 3-[t-butoxycarbonyl(methyl)amino]propionate with benzaldehyde, leading to different diastereoisomeric mixtures and subsequent transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. For example, the bioactivity of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was linked to its HOMO-LUMO energies and other global reactivity descriptors . The crystallographic analysis provided insights into the molecular packing and interactions, such as hydrogen bonding and N⋯π and O⋯π interactions, which are crucial for understanding the stability and reactivity of the compounds .

Scientific Research Applications

Flavor Compound Production and Breakdown

- Flavor Compounds in Foods : Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are important flavor compounds in many food products, highlights the significance of understanding the production and degradation pathways from amino acids. These insights are crucial for controlling the formation of desired flavor compounds in food products (Smit, Engels, & Smit, 2009).

Biodegradation and Environmental Fate

- Biodegradation of Gasoline Ethers : Ethyl tert-butyl ether (ETBE) biodegradation in soil and groundwater showcases microorganisms' ability to degrade similar ether compounds, which could be relevant for managing pollution and environmental remediation efforts. This research provides a foundation for understanding how compounds like Ethyl 3-[isopropyl(methyl)amino]propanoate might interact with the environment (Thornton et al., 2020).

Chemical Warfare Agent Degradation

- Degradation Products of Chemical Warfare Agents : The study of chemical warfare agent degradation products emphasizes the importance of understanding chemical reactions and degradation pathways for safety and environmental health. Insights from this research could inform safety protocols and degradation mechanisms for a wide range of compounds, including Ethyl 3-[isopropyl(methyl)amino]propanoate (Munro et al., 1999).

Microbial Production of Industrial Chemicals

- Microbial Production of Propanol : The development of microbial pathways for the production of propanol from renewable resources highlights the potential of biotechnological applications in producing industrial chemicals. Such research could pave the way for bio-based production methods for related compounds, including Ethyl 3-[isopropyl(methyl)amino]propanoate, contributing to sustainable industrial practices (Walther & François, 2016).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-[methyl(propan-2-yl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-12-9(11)6-7-10(4)8(2)3/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJJKSUALOTQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[isopropyl(methyl)amino]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)